molecular formula C8H6ClN3O2 B3045295 methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1044772-73-7

methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No. B3045295
M. Wt: 211.6 g/mol
InChI Key: CPJWKRTZRJFGKI-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties . They have been studied as potential fungicides .


Synthesis Analysis

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . The synthesis involved reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . Compounds were synthesized by cyclization of the corresponding amide .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include the reaction of 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . This is followed by the cyclization of the corresponding amide .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitubercular Activity

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antituberculotic activities. Bukowski and Janowiec (1996) synthesized various derivatives, including methyl ester, amide, nitrile, and others, and investigated their antituberculotic properties (Bukowski & Janowiec, 1996). Additionally, Bukowski (1984) reported the synthesis of similar compounds and evaluated their low tuberculostatic activity (Bukowski, 1984).

Synthesis and Reactivity

1-Methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine was synthesized by Bukowski and Janowiec (1990), which involved investigating the reactivity of CN and CH2 groups (Bukowski & Janowiec, 1990). Tennant, Wallis, and Weaver (1999) developed a new synthetic route to imidazo[4,5-b]pyridinones, which are structurally related, demonstrating the versatility in synthesizing this compound class (Tennant, Wallis, & Weaver, 1999).

Chemical Properties and Structure Analysis

Studies on the molecular structure and vibrational energy levels of methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate and related compounds were conducted by Lorenc et al. (2008), using density functional theory and X-ray data (Lorenc et al., 2008).

Pharmacological Applications

While direct studies on methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate are limited, structurally related compounds have been explored for pharmacological uses. For instance, Swanson et al. (2016) described the synthesis of a series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, demonstrating the potential of imidazo-pyridine derivatives in therapeutic applications (Swanson et al., 2016).

properties

IUPAC Name

methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJWKRTZRJFGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647987
Record name Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

CAS RN

1044772-73-7
Record name Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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